N'-(2-chloroacetyl)-4-nitrobenzohydrazide
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Overview
Description
N-(2-Chloroacetyl)-4-nitrobenzohydrazide (NCNBH) is an organic compound belonging to the class of nitrobenzohydrazides. This compound has been extensively studied in the scientific community due to its potential applications in various fields. It is used in laboratory experiments as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and for its biochemical and physiological effects.
Scientific Research Applications
Vanadium Complexes with Aroylhydrazone Ligands
A study by Liu, Sun, and Ma (2015) describes the synthesis of new vanadium complexes with aroylhydrazone Schiff base ligands, including N'-(2-hydroxynaphthyl)ethylidene-4-nitrobenzohydrazide. These complexes were characterized and tested for antibacterial activities against various strains like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Liu, Sun, & Ma, 2015).
Inhibition of DNA Binding of Nuclear Factor-κB
Morikawa et al. (2014) synthesized a compound by reacting formylmethylflavin and p-nitrobenzohydrazide, which resulted in a product that inhibited the DNA binding of nuclear factor-κB. This compound was characterized by various spectroscopic methods (Morikawa et al., 2014).
Synthesis and Evaluation of Oxadiazoles and Thiadiazoles
Mutchu et al. (2018) carried out the synthesis of 1,3,4-oxadiazoles and thiadiazoles by refluxing of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide. These compounds showed significant cytotoxic and antibacterial properties, making them of interest in medical and biochemical research (Mutchu et al., 2018).
Xanthine Oxidase Inhibitory Activities
Xue et al. (2022) synthesized a series of hydrazones, including N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, and evaluated their xanthine oxidase inhibitory activities. The study provided insights into the potential therapeutic applications of these compounds (Xue, Li, Han, & Luo, 2022).
Spectrofluorimetry Techniques
Elbashir, Suliman, and Aboul‐Enein (2011) reviewed the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrofluorimetry techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).
Vibrational Spectral and Docking Analysis
Robert et al. (2021) conducted a comprehensive vibrational spectral analysis of 4-nitrobenzohydrazide (4NBH), examining its structural behavior and potential for anti-tubercular activity against various bacterial pathogens (Robert, Usha, Amalanathan, Geetha, & Mary, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
It’s known that compounds with an n-terminal 2-chloroacetyl group can undergo thioether macrocyclization with cysteine residues in peptides . This reaction leads to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides , which could potentially interact with the target proteins and modulate their activity.
Biochemical Pathways
If we consider its potential role as a wrn helicase inhibitor, it could impact the dna damage response (ddr) pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) . Inhibition of these pathways could lead to genomic instability and promote the rapid growth of tumor cells .
Result of Action
If it acts as a wrn helicase inhibitor, it could potentially inhibit the proliferation of cancer cells
Action Environment
It’s known that the acetylation of primary amines and amino acids can be efficiently carried out in an environmentally benign brine solution using acetyl chloride . This suggests that the compound’s action could potentially be influenced by the presence of certain ions or the pH of the environment.
properties
IUPAC Name |
N'-(2-chloroacetyl)-4-nitrobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXPKWWBXQQICE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394909 |
Source
|
Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50677-28-6 |
Source
|
Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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